molecular formula C11H14N2O3 B14605814 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol CAS No. 58522-60-4

2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol

Cat. No.: B14605814
CAS No.: 58522-60-4
M. Wt: 222.24 g/mol
InChI Key: PAWYCZBPINZRTH-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol typically involves the formation of the indazole core followed by the introduction of the ethan-1-ol side chain. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound may also interact with other proteins and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol side chain, which can influence its reactivity and biological properties.

Properties

CAS No.

58522-60-4

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(5,6-dimethoxyindazol-2-yl)ethanol

InChI

InChI=1S/C11H14N2O3/c1-15-10-5-8-7-13(3-4-14)12-9(8)6-11(10)16-2/h5-7,14H,3-4H2,1-2H3

InChI Key

PAWYCZBPINZRTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1OC)CCO

Origin of Product

United States

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